2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
Description
BenchChem offers high-quality 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-14(15-6-3-2-4-7-15)19(28)22-10-11-27-13-17(24-26-27)20-23-18(25-29-20)16-8-5-9-21-12-16/h2-9,12-14H,10-11H2,1H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXEZHFMHUXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its synthesis and biological evaluation have garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a phenyl group, a pyridinyl ring, an oxadiazole unit, and a triazole moiety, which are all known for their biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing oxadiazole and triazole derivatives. The following sections summarize key findings regarding the biological activity of 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria and Fungi : Compounds similar to the target molecule have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The presence of specific substituents on the phenyl ring has been noted to enhance this activity.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| 2-Pyridinyl Oxadiazole | S. aureus | 15 |
| 2-Pyridinyl Triazole | E. coli | 18 |
Anticancer Potential
The incorporation of oxadiazole and triazole units has also been linked to anticancer activities. Studies indicate that these compounds can inhibit specific kinases involved in cancer progression:
- Inhibition of p38 MAP Kinase : The compound's structural features allow it to bind effectively to the ATP binding pocket of p38α MAP kinase, demonstrating potential as an inhibitor with IC50 values in the low micromolar range .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2-Pyridinyl Triazole | p38α MAPK | 0.5 |
| Control (SB203580) | p38α MAPK | 0.3 |
Mechanistic Insights
The mechanism of action for compounds like 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide involves:
- Binding Affinity : Molecular docking studies suggest strong interactions with key residues in the target enzymes.
- Structural Stability : The presence of heterocycles like oxadiazoles contributes to the stability and bioavailability of these compounds in biological systems.
Case Studies
Recent literature provides case studies on related compounds that highlight their biological efficacy:
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles can effectively combat various bacteria and fungi such as Staphylococcus aureus and Escherichia coli . The introduction of functional groups on the phenyl ring can enhance these activities by improving solubility or altering the mechanism of action.
Cancer Research
Compounds featuring oxadiazole and triazole structures have been explored for their potential in cancer treatment. For example, certain derivatives have shown selective inhibition against carbonic anhydrase II (CA-II), an enzyme implicated in tumor growth and metastasis . The inhibition of CA-II can lead to reduced tumor proliferation, making these compounds candidates for further development in oncology.
GPBAR1 Agonism
Recent studies have focused on the design of non-steroidal agonists for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation . Compounds similar to 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide have been evaluated for their ability to selectively activate GPBAR1 without affecting other bile acid receptors. This selectivity is crucial for developing treatments for metabolic disorders like type 2 diabetes.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. The incorporation of oxadiazole units into polymers can improve thermal stability and UV resistance. Such materials could be utilized in coatings or electronic devices where enhanced durability is required.
Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that a series of oxadiazole derivatives showed varying degrees of antimicrobial activity against common pathogens. The presence of electron-withdrawing groups significantly enhanced activity against gram-positive bacteria .
Study 2: Cancer Cell Proliferation Inhibition
Research highlighted the effectiveness of triazole-containing compounds in inhibiting CA-II activity. One derivative exhibited an IC50 value as low as 12.1 µM against CA-II . This suggests potential therapeutic applications in cancer treatment by targeting metabolic pathways.
Q & A
Q. What are the critical synthetic steps and reaction conditions for high-yield synthesis of this compound?
The synthesis involves:
- Oxadiazole formation : Cyclization of precursors (e.g., pyridinyl hydrazides) under reflux with ethanol, followed by NaOH-mediated neutralization .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C to ensure regioselectivity .
- Amide bond formation : Use of DMF as a solvent with EDCI/HOBt coupling reagents at 0–5°C to minimize hydrolysis . Yield optimization requires strict control of anhydrous conditions and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
Q. Which analytical methods are most effective for structural validation?
- NMR spectroscopy : 1H/13C NMR resolves aromatic proton splitting patterns (e.g., pyridin-3-yl vs. phenyl groups) and confirms amide bond formation .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular mass (error < 2 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxadiazole-triazole core .
Q. How should researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies:
- Thermal stability : TGA/DSC analysis (25–300°C) reveals decomposition thresholds (>150°C) .
- pH sensitivity : Monitor degradation kinetics in buffers (pH 1–10) via HPLC-UV, noting instability below pH 3 due to oxadiazole ring protonation .
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the triazole moiety .
Advanced Research Questions
Q. How can computational tools optimize derivative design for enhanced bioactivity?
- Docking simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), prioritizing derivatives with ΔG < –9 kcal/mol .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide functionalization (R² > 0.85 significance) .
- ADMET prediction : SwissADME evaluates logP (target 2–4) and PAINS filters to eliminate promiscuous analogs .
Q. What strategies resolve contradictions in biological activity between structural analogs?
- Comparative structural analysis : Overlay X-ray structures to identify divergent binding interactions (e.g., hydrogen bonding vs. hydrophobic contacts) .
- Assay standardization : Re-evaluate IC50 under uniform ATP concentrations (1 mM for kinase assays) to minimize kinetic variability .
- Permeability studies : Use Caco-2 cell monolayers to differentiate membrane penetration rates (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .
Q. How can synthetic bottlenecks in the final coupling step be addressed?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 30min (300 W, 120°C) while improving yield by 25% .
- Heterogeneous catalysis : Immobilized Pd nanoparticles (0.5 mol%) enable Suzuki couplings with >90% conversion and easy catalyst recovery .
- In-line FTIR monitoring : Detects intermediate accumulation (e.g., unreacted amines) for real-time temperature/pH adjustments .
Comparative and Mechanistic Questions
Q. How does this compound’s reactivity compare to analogs with substituted oxadiazole rings?
- Electron-withdrawing groups (e.g., –NO₂) on oxadiazole increase electrophilicity, accelerating nucleophilic attacks (kobs > 0.15 min⁻¹ vs. 0.08 min⁻¹ for parent compound) .
- Pyridinyl substitution : 3-Pyridinyl enhances water solubility (logS = –3.2 vs. –4.5 for phenyl analogs) but reduces metabolic stability (t½ < 15min in liver microsomes) .
Q. What mechanistic insights explain its differential activity across biological assays?
- Target-specific binding : MD simulations show stable interactions with kinase ATP pockets (RMSD < 1.5Å over 100ns) but weak binding to GPCRs .
- Off-target effects : Mass spectrometry identifies covalent adducts with cysteine-rich proteins (e.g., glutathione reductase), necessitating thiol scavengers in assays .
Methodological Recommendations
- Data reproducibility : Triplicate experiments with internal standards (e.g., deuterated analogs) minimize batch-to-batch variability .
- Controlled crystallization : Use slow vapor diffusion (ether into DCM) to obtain single crystals for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
